

Spectroscopic Showdown: A Comparative Analysis of Ethyl 2-aminophenylacetate and Its Common Impurities

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Compound of Interest

Compound Name: Ethyl 2-aminophenylacetate

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For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a detailed spectroscopic comparison of **Ethyl 2-aminophenylacetate**, a key building block in pharmaceutical synthesis, and its common process-related impurities. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide serves as a practical reference for the identification and differentiation of these compounds.

Distinguishing Features: A Spectroscopic Overview

The subtle positional differences of the amino group on the phenyl ring in the ortho-, meta-, and para-isomers of **Ethyl 2-aminophenylacetate**, along with the presence of common impurities, give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for accurate quality control and process monitoring.

Two primary classes of impurities are often encountered during the synthesis of **Ethyl 2-aminophenylacetate**:

- Nitro-analogs (e.g., Ethyl 2-nitrophenylacetate): These are typically unreacted starting materials or byproducts from the reduction of the corresponding nitro compound.
- Hydrolyzed products (e.g., 2-Aminophenylacetic acid): These can form due to the presence of water during the reaction or workup, leading to the hydrolysis of the ester functional group.

The following sections provide a detailed comparison of the spectroscopic data for the three isomers of **Ethyl 2-aminophenylacetate** and these representative impurities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 2-aminophenylacetate** isomers and their common impurities.

¹H NMR Spectral Data (δ, ppm)

Compound	Aromatic Protons (m)	-CH ₂ - (s/q)	-NH ₂ (s, br)	-CH ₃ (t)	Other
Ethyl 2-aminophenyl acetate	6.6-7.2	3.6 (s), 4.1 (q)	3.8 (br)	1.2 (t)	
Ethyl 3-aminophenyl acetate	6.5-7.1	3.5 (s), 4.1 (q)	3.7 (br)	1.2 (t)	
Ethyl 4-aminophenyl acetate	6.63 (d), 7.05 (d)[1]	3.47 (s)[1], 4.11 (q)[1]	3.60 (br s)[1]	1.23 (t)[1]	
Ethyl 2-nitrophenylacetate	7.4-8.1	4.1 (s), 4.2 (q)	-	1.2 (t)	
Ethyl 4-nitrophenylacetate	7.4-8.2	3.8 (s), 4.2 (q)	-	1.3 (t)	
2-Aminophenyl acetic acid	6.7-7.2	3.6 (s)	3.9 (br)	-	10-12 (br s, -COOH)
4-Aminophenyl acetic acid	6.6-7.1	3.4 (s)	3.6 (br)	-	10-12 (br s, -COOH)[2]

^{13}C NMR Spectral Data (δ , ppm)

Compound	C=O	Aromatic Carbons	-CH ₂ -	-CH ₃
Ethyl 2-aminophenylacetate	~172	115-147	~40, ~61	~14
Ethyl 3-aminophenylacetate	~172	113-148	~41, ~61	~14
Ethyl 4-aminophenylacetate	~172	115, 124, 130, 146	40.1, 60.4	14.2
Ethyl 2-nitrophenylacetate	~170	125-149	~38, ~62	~14
Ethyl 4-nitrophenylacetate	~170	123-147	~40, ~61	~14
2-Aminophenylacetic acid	~175	116-146	~40	-
4-Aminophenylacetic acid	~175	115, 125, 130, 145	~40	-

IR Spectral Data (cm^{-1})

Compound	N-H Stretch	C=O Stretch	C-O Stretch	NO ₂ Stretch
Ethyl 2-aminophenylacetate	3300-3500	~1730	~1200	-
Ethyl 3-aminophenylacetate	3300-3500	~1730	~1200	-
Ethyl 4-aminophenylacetate	3230, 3300[3]	~1715[3]	~1250	-
Ethyl 2-nitrophenylacetate	-	~1740	~1200	~1530, ~1350
Ethyl 4-nitrophenylacetate	-	~1735[4]	~1200	1520, 1345[4]
2-Aminophenylacetic acid	3200-3300[5]	1680-1700[5]	-	-
4-Aminophenylacetic acid	~3200-3400	~1700	-	-

Mass Spectrometry Data (m/z)

Compound	[M] ⁺	Key Fragments
Ethyl 2-aminophenylacetate	179	134, 106, 77
Ethyl 3-aminophenylacetate	179	134, 106, 77
Ethyl 4-aminophenylacetate	179[3]	134, 106[3], 77
Ethyl 2-nitrophenylacetate	209	163, 136, 90
Ethyl 4-nitrophenylacetate	209[6]	163, 136, 90[6]
2-Aminophenylacetic acid	151	106, 77
4-Aminophenylacetic acid	151[2]	106, 77[2]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

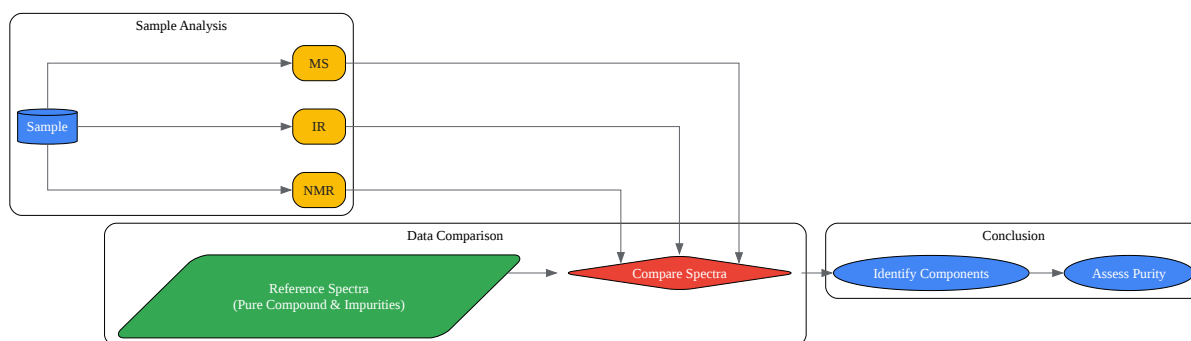
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a potassium bromide (KBr) pellet (for solids).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of **Ethyl 2-aminophenylacetate** and its impurities.



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Spectroscopic analysis workflow.

This guide provides a foundational spectroscopic framework for the analysis of **Ethyl 2-aminophenylacetate** and its common impurities. For definitive structural elucidation, especially in complex mixtures, the use of two-dimensional NMR techniques and hyphenated chromatographic-spectroscopic methods (e.g., LC-MS, GC-MS) is recommended.

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